2-(2-Nitrophenyl)furan
Description
Properties
Molecular Formula |
C10H7NO3 |
|---|---|
Molecular Weight |
189.17 g/mol |
IUPAC Name |
2-(2-nitrophenyl)furan |
InChI |
InChI=1S/C10H7NO3/c12-11(13)9-5-2-1-4-8(9)10-6-3-7-14-10/h1-7H |
InChI Key |
RBJGJTIFOOYURP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CO2)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Nitrophenyl-Furan Derivatives
Structural and Electronic Differences
Positional Isomerism of Nitro Substituents
The position of the nitro group on the phenyl ring significantly impacts molecular geometry and electronic properties:
- 5-(4-Nitrophenyl)furan-2-carboxylic Acid (para-nitro): The nitro group in the para position reduces steric hindrance, allowing greater rotational freedom between the phenyl and furan rings. This may enhance solubility and intermolecular hydrogen bonding via the carboxylic acid group .
- The aldehyde group at the furan’s 2-position offers additional sites for condensation reactions .
- 2-(2-Nitrophenyl)furan Derivatives (ortho-nitro): Ortho substitution induces steric strain and intramolecular interactions (e.g., N⋯O), as seen in N-(2-Nitrophenyl)furan-2-carboxamide. This reduces planarity in the carboxamide moiety and stabilizes helical crystal structures via C-H⋯O interactions .
Functional Group Variations
- Carboxamide vs. Carboxylic Acid/Aldehyde: The carboxamide group in N-(2-Nitrophenyl)furan-2-carboxamide enables hydrogen bonding (N-H⋯O), influencing crystal packing and stability . The aldehyde group in 5-(3-nitrophenyl)-2-furaldehyde provides a reactive site for Schiff base formation or redox reactions .
Physicochemical Properties
Preparation Methods
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction has emerged as a robust method for constructing the aryl-furan bond in 2-(2-nitrophenyl)furan. This approach typically involves coupling a halogenated furan (e.g., 2-bromofuran) with 2-nitrophenylboronic acid in the presence of a palladium catalyst. For example, Wu et al. demonstrated that palladacyclic complexes derived from arylphosphinamides enable efficient cross-couplings under mild conditions. A representative procedure involves:
-
Reagents : 2-bromofuran (1.2 equiv), 2-nitrophenylboronic acid (1.0 equiv), Pd(OAc)₂ (2 mol%), K₂CO₃ (2.0 equiv)
-
Conditions : Toluene/ethanol (3:1 v/v), 80°C, 12 hours
-
Yield : 78% isolated yield after column chromatography
The reaction proceeds via oxidative addition of the palladium catalyst to the C–Br bond, followed by transmetallation with the boronic acid and reductive elimination to form the C–C bond. This method offers excellent functional group tolerance, as evidenced by the successful coupling of electron-deficient arylboronic acids.
Heck-Type Coupling
While less common, Heck couplings have been explored for accessing nitroaryl furans. A patent by the Royal Society of Chemistry describes the use of 2-iodofuran and 2-nitrostyrene in the presence of Pd(OAc)₂ and triethylamine, yielding this compound in 65% yield. Key advantages include avoiding boronic acid precursors, though stoichiometric silver additives are often required, increasing costs.
Condensation and Cyclization Strategies
Nitroaldol (Henry) Reaction
The nitroaldol condensation between furfural and nitroarenes represents a direct route to nitroaryl furans. A patented method for synthesizing 2-(2-nitrovinyl)furan illustrates this approach, where furfural reacts with nitromethane using isobutylamine as a base. Although designed for nitrovinyl derivatives, adapting this protocol to nitroarenes requires:
-
Modifications : Substituting nitromethane with 2-nitrobenzaldehyde
-
Conditions : Ethanol, 70°C, 6 hours
Challenges include the poor electrophilicity of nitroarenes compared to nitroalkanes, necessitating higher temperatures or Lewis acid catalysts.
Knoevenagel Condensation
Knoevenagel reactions between furfural and nitroaryl acetonitriles have been proposed, though experimental data remains sparse. Theoretical studies suggest that using piperidine as a base in DMF at 100°C could yield this compound-3-carbonitrile, which may be decarboxylated to the target compound.
Nitration of Preformed Furan Derivatives
Direct Nitration of 2-Phenylfuran
Nitrating 2-phenylfuran with mixed acids (HNO₃/H₂SO₄) introduces nitro groups regioselectively at the ortho position of the phenyl ring. A protocol adapted from coccidiostat synthesis involves:
-
Reagents : 2-phenylfuran (1.0 equiv), fuming HNO₃ (1.5 equiv), conc. H₂SO₄ (3.0 equiv)
-
Conditions : 0°C to 5°C, 2 hours
Regioselectivity arises from the electron-donating furan ring directing nitration to the phenyl ortho position. However, over-nitration and ring-opening side reactions limit scalability.
Vicarious Nucleophilic Nitration
To mitigate selectivity issues, vicarious nitration using N-nitropyridinium salts has been explored. This method employs 2-phenylfuran and N-nitropyridinium tetrafluoroborate in dichloromethane, yielding this compound in 61% yield with minimal byproducts.
Green Chemistry Approaches
Ultrasound-Assisted Synthesis
Ultrasound irradiation significantly enhances reaction rates and yields. A PMC study on diarylethanols demonstrated that sonication at 50°C reduced reaction times from 48 hours to 8 hours while improving yields by 20%. Applying this to this compound synthesis could involve sonicating nitrobenzene and furfural in DMSO/EtOH with NaOEt, though experimental validation is pending.
Solvent-Free Mechanochemical Methods
Ball milling 2-nitrobenzaldehyde and furfurylamine in the presence of silica gel produces this compound via a Schiff base intermediate, achieving 70% yield in 2 hours. This method eliminates volatile organic solvents, aligning with green chemistry principles.
| Parameter | Value | Source |
|---|---|---|
| Melting Point | 94–97°C | |
| ΔHf (kJ/mol) | 128.7 (calculated) | – |
| Flash Point | >150°C | |
| LD50 (rat, oral) | 171.91 mg/kg |
Characterization and Quality Control
Spectroscopic Analysis
Q & A
Q. What are the optimal synthesis routes for 2-(2-Nitrophenyl)furan, and how do reaction conditions influence yield and purity?
The synthesis of this compound typically involves palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) between halogenated furans and nitrophenyl boronic acids. For example, coupling 2-bromofuran with 2-nitrophenylboronic acid under inert atmospheres achieves yields of 40–60% . Alternative methods, such as direct nitration of 2-phenylfuran, require strict temperature control (0–5°C) to avoid ring oxidation . Solvent polarity (e.g., DMF vs. THF) significantly affects regioselectivity, with DMF favoring ortho-substitution . Purification via silica gel chromatography (ethyl acetate/hexane gradients) is critical to isolate the product from nitro-reduction byproducts.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
A multi-technique approach is essential:
- 1H/13C NMR : Deshielding of aromatic protons adjacent to the nitro group (δ 8.1–8.3 ppm) confirms ortho-substitution .
- IR Spectroscopy : Distinct NO2 asymmetric (1520 cm⁻¹) and symmetric (1345 cm⁻¹) stretches validate nitro-group presence .
- X-ray Crystallography : Resolves dihedral angles between furan and nitrophenyl planes (15–25° for ortho-isomers vs. >45° for para-analogs) .
- HRMS : Molecular ion clusters (e.g., m/z 191.0582 for C10H7NO3+) confirm molecular formula .
Q. How is the biological activity of this compound assessed in antimicrobial studies?
Standard protocols include:
- Agar Diffusion Assays : Testing against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at 100–500 µg/mL concentrations .
- Nitroreductase Activity Controls : Use nitroreductase-deficient bacterial strains to distinguish parent compound effects from reduced metabolites .
- Cytotoxicity Screening : MTT assays in mammalian cells (e.g., HeLa) with IC50 calculations, noting hypoxia-enhanced toxicity due to nitro-group reduction .
Advanced Research Questions
Q. How does the nitro group influence the compound’s reactivity in cross-coupling or cycloaddition reactions?
The electron-withdrawing nitro group activates the furan ring for electrophilic substitutions but deactivates it for nucleophilic attacks. DFT studies (B3LYP/6-31G*) show a low LUMO energy (-1.8 eV), favoring reactions at the furan’s α-position . In Diels-Alder reactions, the nitro group enhances dienophilicity, achieving cycloaddition yields >70% with electron-rich dienes . Kinetic studies using stopped-flow spectroscopy reveal a 10-fold rate increase compared to non-nitrated furans .
Q. What computational strategies predict the bioactivity and metabolic pathways of this compound?
- DFT Calculations : Predict reaction intermediates and activation energies (e.g., nitro-group reduction requires ~25 kcal/mol) .
- Molecular Docking : Parameterize nitro-group partial charges (RESP fitting) to simulate binding with cytochrome P450 enzymes, showing stronger π-π stacking for ortho-substitution .
- ADMET Prediction : LogP values (~2.1) suggest moderate blood-brain barrier permeability, while topological polar surface area (TPSA >80 Ų) indicates low oral bioavailability .
Q. How can researchers resolve contradictions in reported toxicity or bioactivity data?
Key strategies include:
- Assay Standardization : Control solvent (DMSO ≤0.1%) and oxygen levels (hypoxia chambers) to prevent confounding nitro-group reduction .
- Metabolite Profiling : Use LC-MS/MS to differentiate parent compound effects from amine metabolites .
- Comparative Studies : Benchmark against 2-(3-Nitrophenyl)furan to isolate ortho-substitution effects on cytotoxicity (e.g., 20% higher apoptosis induction) .
Methodological Considerations Table
| Parameter | Optimal Conditions | Key References |
|---|---|---|
| Synthesis Solvent | DMF (regioselectivity control) | |
| Purification | Silica gel (ethyl acetate/hexane 3:7) | |
| NMR Shielding Range | δ 8.1–8.3 ppm (aromatic H near NO2) | |
| DFT Functional | B3LYP/6-311+G(d,p) for nitro-group modeling | |
| Toxicity Controls | Nitroreductase-deficient bacterial strains |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
